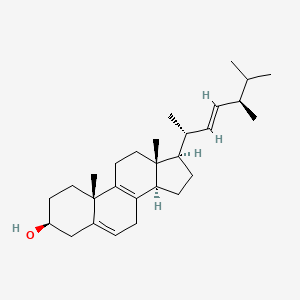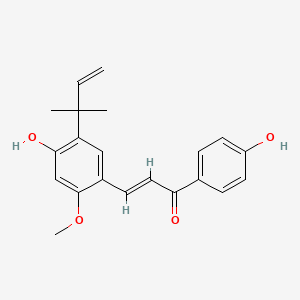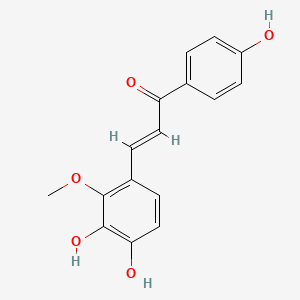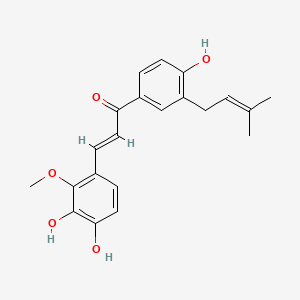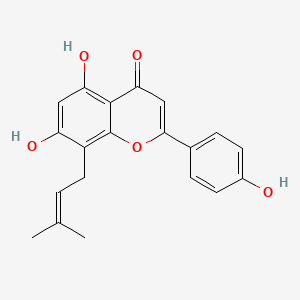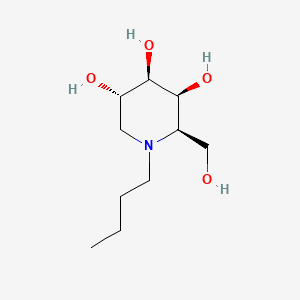
Lucerastat
Descripción general
Descripción
Lucerastat es un inhibidor oral de la glucosilceramida sintasa en investigación. Se está desarrollando como un posible tratamiento para la enfermedad de Fabry, un trastorno genético raro causado por mutaciones en el gen GLA. Este compuesto ofrece un nuevo enfoque terapéutico al reducir el sustrato que forma la globotriaosilceramida, que se acumula en los pacientes con enfermedad de Fabry .
Aplicaciones Científicas De Investigación
Lucerastat se ha estudiado ampliamente por sus posibles aplicaciones en diversos campos de la investigación científica. En química, se utiliza como herramienta para estudiar la biosíntesis y degradación de los glucoesfingolípidos. En biología y medicina, el this compound se está investigando por su potencial terapéutico en el tratamiento de trastornos de almacenamiento de glucolípidos como la enfermedad de Fabry y la enfermedad de Gaucher. Además, tiene aplicaciones en la industria farmacéutica como compuesto principal para el desarrollo de nuevos fármacos dirigidos al metabolismo de los glucoesfingolípidos .
Mecanismo De Acción
Lucerastat ejerce sus efectos al inhibir la enzima glucosilceramida sintasa, que es responsable del primer paso en la biosíntesis de los glucoesfingolípidos. Al inhibir esta enzima, this compound reduce la producción de glucosilceramida y otros glucoesfingolípidos posteriores, restaurando así el equilibrio entre la síntesis y la degradación de estas moléculas. Este mecanismo es independiente de las mutaciones específicas en el gen GLA, lo que lo convierte en un posible tratamiento para todos los pacientes con enfermedad de Fabry .
Análisis Bioquímico
Biochemical Properties
Lucerastat is an inhibitor of glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of glycosphingolipids. By inhibiting this enzyme, this compound has the potential to restore the balance between synthesis and degradation of glycosphingolipids in glycolipid storage disorders such as Gaucher disease and Fabry disease .
Cellular Effects
This compound has demonstrated a substantial reduction in levels of the Fabry disease biomarker plasma Gb3 during the treatment period . A decrease of approximately 50% was observed in plasma Gb3 in the this compound treatment group compared to an increase of 12% in the placebo group . Furthermore, results suggested a treatment effect on kidney function .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glucosylceramide synthase . This inhibition leads to a decrease in the synthesis of glycosphingolipids, thereby potentially restoring the balance between synthesis and degradation of these lipids in glycolipid storage disorders .
Temporal Effects in Laboratory Settings
This compound demonstrated a long-term effect on plasma Gb3 levels and a potential positive long-term effect on kidney function . The analysis also showed a safety and tolerability profile consistent with that observed during the 6-month randomized treatment period .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipids . It inhibits glucosylceramide synthase, a key enzyme in this pathway .
Métodos De Preparación
El Lucerastat se sintetiza a través de una serie de reacciones químicas que implican la formación de estructuras de iminosazúcar. La ruta sintética normalmente implica el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas. Los métodos de producción industrial se centran en optimizar estas reacciones para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Lucerastat experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones son típicamente derivados de la estructura de iminosazúcar, que conservan la actividad biológica del compuesto original .
Comparación Con Compuestos Similares
Lucerastat es único entre los inhibidores de la glucosilceramida sintasa debido a su biodisponibilidad oral y alta solubilidad. Los compuestos similares incluyen venglustat y sinbaglustat, que también inhiben la glucosilceramida sintasa, pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas. La capacidad de this compound para proporcionar terapia de reducción de sustrato independientemente de la mutación subyacente en la enfermedad de Fabry lo diferencia de otros tratamientos que están limitados a mutaciones específicas .
Propiedades
IUPAC Name |
(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRORFVVSGFNRO-XFWSIPNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161601 | |
| Record name | Lucerastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141206-42-0 | |
| Record name | Lucerastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucerastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lucerastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUCERASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1675274.png)

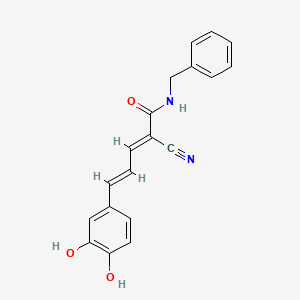
![methyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-phenylpropanoate](/img/structure/B1675280.png)


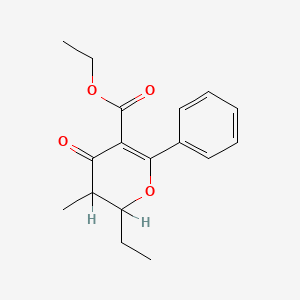
![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/new.no-structure.jpg)
